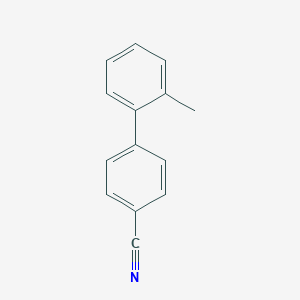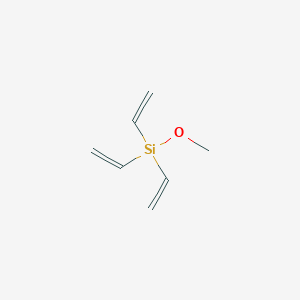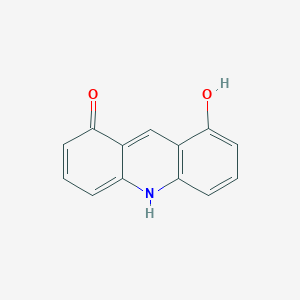![molecular formula C7H7FN4OS B061002 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione CAS No. 166524-72-7](/img/structure/B61002.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione
Overview
Description
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione (EFPT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been synthesized using various methods.
Mechanism Of Action
The exact mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is not fully understood. However, it has been suggested that 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may act as a GABA-A receptor modulator, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione may also act on other neurotransmitter systems, such as the glutamate system, which could explain its anticonvulsant effects.
Biochemical And Physiological Effects
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and sedative effects. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been shown to decrease the levels of glutamate in the brain, which could explain its anticonvulsant effects.
Advantages And Limitations For Lab Experiments
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione research. One direction is to further explore its potential as a treatment for anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for studying the GABA and glutamate systems in the brain. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione could be modified to improve its solubility and selectivity, which could make it more useful in certain experiments.
Conclusion:
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a promising compound with potential applications in scientific research. Its anticonvulsant, anxiolytic, and sedative properties make it a valuable tool for studying the GABA and glutamate systems in the brain. While there are some limitations to working with 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, its high potency and selectivity make it a valuable compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has also been studied for its potential use as a treatment for anxiety disorders, such as post-traumatic stress disorder (PTSD), and as an adjunct therapy for epilepsy.
properties
CAS RN |
166524-72-7 |
|---|---|
Product Name |
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione |
Molecular Formula |
C7H7FN4OS |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-ethoxy-7-fluoro-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione |
InChI |
InChI=1S/C7H7FN4OS/c1-2-13-7-9-4(8)3-5-10-6(14)11-12(5)7/h3H,2H2,1H3,(H,11,14) |
InChI Key |
XKDPTHJUOUHLDI-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC2=NC(=S)NN21)F |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=S)NN21)F |
synonyms |
[1,2,4]Triazolo[1,5-c]pyrimidine-2(3H)-thione,5-ethoxy-7-fluoro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
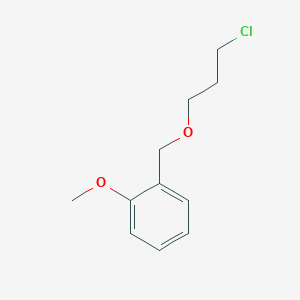
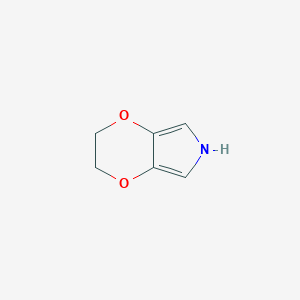
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

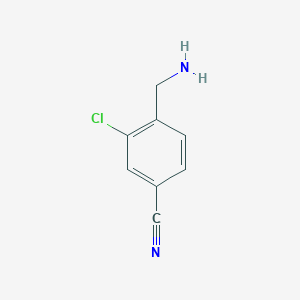
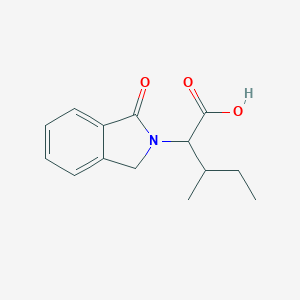
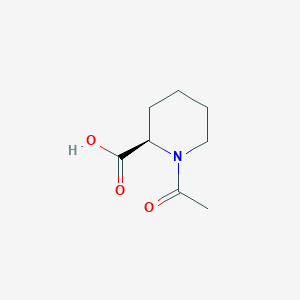

![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
